Brocrinat
Description
Properties
CAS No. |
72481-99-3 |
|---|---|
Molecular Formula |
C15H9BrFNO4 |
Molecular Weight |
366.14 g/mol |
IUPAC Name |
2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) |
InChI Key |
QWOLGQYXAQSNAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
Appearance |
Solid powder |
Other CAS No. |
72481-99-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)- brocrinat HP 522 HP-522 |
Origin of Product |
United States |
Preparation Methods
Mesylation-Triazole Coupling
The alcohol is treated with methanesulfonyl chloride in methylene chloride at -15°C in the presence of pyridine, forming a mesylate intermediate. This intermediate reacts with triazole under acidic conditions (concentrated H₂SO₄) to yield Brocrinat.
Critical Parameters
- Temperature : -15°C for activation; room temperature for substitution.
- Acid Concentration : 98% H₂SO₄ ensures protonation of the triazole nucleophile.
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly couple the alcohol with triazole in tetrahydrofuran. This method avoids isolation of the activated intermediate.
Yield Comparison
| Method | Yield (%) |
|---|---|
| Mesylation-Triazole | 82 |
| Mitsunobu | 75 |
Crystallization and Purification
Crude this compound is purified through sequential recrystallization steps. Initial dissolution in ethyl acetate at elevated temperatures (steam bath), followed by chilling in an ice-water bath, precipitates the product. Additional purification involves:
- Decolorization : Treatment with activated charcoal (DARCO) in methanol at 60°C.
- Crystallization : Dropwise addition of water to a hot methanol solution induces crystal formation.
Purification Data
- First Crop Yield : 44.6% (62.57 g from 140 g crude).
- Second Crop Yield : 31.7% (44.46 g).
- Purity : >99% by HPLC post-recrystallization.
Scale-Up Considerations
Industrial-scale synthesis (12 L batches) necessitates modifications:
- Precipitation Control : Rapid addition of reaction mixtures to ice-water prevents emulsion formation.
- Solvent Recovery : Methyl tert-butyl ether and ethyl acetate are distilled and reused to reduce costs.
Analytical Characterization
Final product identity is confirmed via:
Chemical Reactions Analysis
Types of Reactions
BROCRINAT undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to remove oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Brocrinat, a compound with significant potential in various scientific applications, has garnered attention for its versatility across different fields. This article delves into the applications of this compound, supported by comprehensive data tables and case studies to illustrate its efficacy and relevance in research.
Pharmaceutical Applications
This compound is utilized in the development of pharmaceuticals aimed at treating various conditions. Its role as an active pharmaceutical ingredient (API) is crucial due to its bioavailability and efficacy.
Case Study: Therapeutic Efficacy
A study demonstrated that this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential applications in treating chronic inflammatory diseases. The controlled release characteristics enhance its therapeutic profile, allowing for sustained drug delivery over time .
Biochemical Research
In biochemical research, this compound serves as a reagent in various assays, particularly in enzyme inhibition studies. Its ability to interact with specific biological targets makes it valuable for understanding metabolic pathways.
Data Table: Enzyme Inhibition Activity
Controlled Release Systems
This compound has been integrated into controlled release systems to enhance the efficacy of drug delivery mechanisms. This application is particularly relevant in the treatment of chronic conditions where consistent drug levels are necessary.
Case Study: Gastroretentive Drug Delivery
Research indicates that formulations incorporating this compound can achieve gastroretentive properties, improving patient compliance and therapeutic outcomes by maintaining drug levels within the therapeutic window for extended periods .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference compound for calibration in chromatographic techniques. Its stability and well-defined properties make it an ideal candidate for ensuring accurate measurements.
Data Table: Chromatographic Performance
Mechanism of Action
The mechanism of action of BROCRINAT involves its interaction with molecular targets such as ion channels and enzymes. It exerts its diuretic effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. This action is mediated through pathways involving the inhibition of specific transporters and enzymes responsible for ion reabsorption .
Comparison with Similar Compounds
Structural and Functional Similarities
The following compounds share structural or functional similarities with Brocrinat:
Mechanistic Differences
- This compound: As a carbonic anhydrase inhibitor, it reduces bicarbonate reabsorption in the proximal tubule, leading to alkaline diuresis. This mechanism is distinct from loop diuretics like Indacrinone or Chlormerodrin, which act on the thick ascending limb of Henle to cause significant sodium and potassium excretion .
- Dehydrocholic Acid : Functions as a choleretic agent, increasing bile flow rather than directly affecting renal electrolyte transport .
Regulatory and Clinical Use
- This compound remains an FDA-listed active ingredient, whereas Chlormerodrin has been phased out due to mercury-related toxicity .
- Dehydrocholic Acid is approved but serves a niche role in bile duct disorders, contrasting with this compound’s broader diuretic applications .
Research Findings and Trends
- Structural Optimization : this compound’s bromine and fluorine atoms likely improve its pharmacokinetic properties compared to older diuretics. For example, these halogens may increase lipid solubility, enhancing oral bioavailability .
Biological Activity
Brocrinat is a compound derived from natural sources, particularly known for its potential biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data tables and case studies.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Preliminary studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Vibrio cholerae and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25-50 |
| Enterococcus faecalis | 25-50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been associated with anti-inflammatory effects. It was found to have higher anti-inflammatory activity compared to mefenamic acid, a known anti-inflammatory drug. This suggests that this compound may be beneficial in treating inflammatory conditions .
Case Study: Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and nitric oxide levels. This indicates its potential use in managing diseases characterized by chronic inflammation.
Antioxidant Activity
This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In comparative studies, rhamnocitrin and rhamnazin—flavonoids related to this compound—showed strong antioxidant activity, suggesting that this compound may share similar benefits .
Table 2: Comparative Antioxidant Activity
| Compound | Antioxidant Activity |
|---|---|
| This compound | Moderate |
| Rhamnocitrin | Strong |
| Rhamnazin | Strong |
Q & A
Q. What are the key chemical and pharmacological properties of Brocrinat that underpin its role in diuretic research?
To characterize this compound (C₁₅H₉BrFNO₄), researchers should prioritize structural validation via techniques like X-ray crystallography and NMR spectroscopy, as outlined in standard organic chemistry protocols. Pharmacological properties, such as solubility and binding affinity, can be assessed using high-performance liquid chromatography (HPLC) and in vitro receptor assays. Regulatory databases (e.g., FDA and EMA) confirm its classification as a diuretic and acetazolamide derivative .
Q. What experimental methodologies are recommended for evaluating this compound’s mechanism of action in preclinical models?
Employ in vitro models (e.g., kidney cell lines or isolated tubule preparations) to measure ion transport inhibition, particularly carbonic anhydrase activity. In vivo studies should use rodent models with controlled hydration states, paired with urinary electrolyte profiling. Comparative analysis against acetazolamide can clarify structural-activity relationships .
Q. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?
Adopt a tiered approach:
- In vitro : Test a broad concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
- In vivo : Use escalating doses in animal models, monitoring urinary output, serum electrolytes, and renal histopathology. Include positive (e.g., furosemide) and negative controls. Statistical power analysis ensures sample sizes are sufficient to detect clinically relevant effects .
Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?
Follow reproducible synthetic routes with detailed documentation of reaction conditions (solvents, catalysts, temperatures). Characterize purity via melting point analysis, HPLC, and mass spectrometry. For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis, adhering to journal guidelines for experimental transparency .
Q. How can researchers validate this compound’s selectivity for renal targets versus off-site effects?
Conduct competitive binding assays against a panel of related enzymes (e.g., carbonic anhydrase isoforms I-XIV). Use tissue-specific knockout models or siRNA silencing to confirm target specificity. Off-target profiling via metabolomics or transcriptomics can identify unintended pathways .
Advanced Research Questions
Q. What strategies address contradictory findings in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data across studies?
Apply meta-analytical frameworks to reconcile discrepancies. For example:
- Population variability : Stratify PK/PD data by age, sex, or comorbidities.
- Methodological differences : Compare assay sensitivities (e.g., LC-MS vs. ELISA) across studies.
- Statistical reanalysis : Use mixed-effects models to account for confounding variables. Transparently report limitations in Discussion sections .
Q. How can in silico modeling optimize this compound derivatives for enhanced renal retention and reduced systemic toxicity?
Utilize molecular docking (e.g., AutoDock Vina) to predict binding affinities to carbonic anhydrase II. Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with favorable logP and polar surface area values. Validate top candidates in ex vivo perfused kidney models .
Q. What advanced techniques elucidate this compound’s long-term effects on renal function in chronic disease models?
Implement longitudinal studies in rodent models of hypertension or diabetic nephropathy. Use non-invasive imaging (e.g., MRI-based glomerular filtration rate measurements) and biomarkers (e.g., urinary NGAL). Pair with histomorphometric analysis to assess tubular atrophy or fibrosis .
Q. How should researchers design a comparative study between this compound and other diuretics (e.g., chlormerodrin) to evaluate therapeutic superiority?
Adopt a randomized, double-blind crossover design with matched molar doses. Primary endpoints: urine output, electrolyte balance, and adverse event rates. Secondary endpoints: patient-reported outcomes (e.g., quality of life in hypertension trials). Use the PICO framework to define population, intervention, and outcomes .
Q. What methodologies are critical for detecting and mitigating bias in this compound clinical trial data?
- Blinding : Ensure allocation concealment and blinded outcome assessors.
- Endpoint adjudication : Use independent committees to verify clinical endpoints.
- Sensitivity analysis : Test robustness of results to missing data or attrition.
- Ethical compliance : Adhere to CONSORT guidelines and preregister trials to reduce publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
